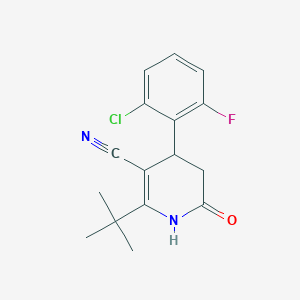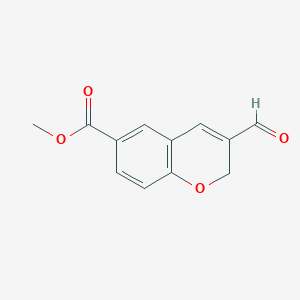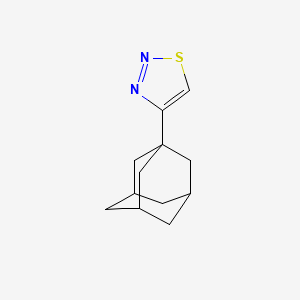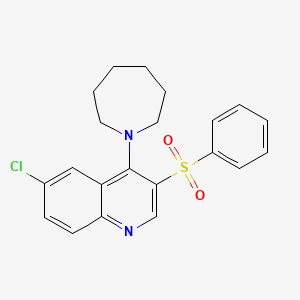
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline is a useful research compound. Its molecular formula is C21H21ClN2O2S and its molecular weight is 400.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
A novel approach to synthesizing benzo[b]azepines, which are structurally similar to 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline, involves a mild, metal-free oxidative ring-expansion methodology. This process presents a straightforward method to access valuable compounds using hydroquinolines and TMSCHN2 as soft nucleophiles, highlighting the importance of such structures in pharmaceutical research (Stockerl et al., 2019).
Biological Activity
Research into the structural properties of potent human carbonic anhydrase inhibitors reveals the design of novel series of cycloalkylamino-1-carbonylbenzenesulfonamides. By replacing the quinoline ring with an azepine nucleus and modifying the cycloalkylamine nucleus, significant inhibition for hCA II and the brain-expressed hCA VII was observed. This suggests potential applications of related compounds in developing new isoform selective CA inhibitors (Buemi et al., 2019).
Anticancer Applications
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines has been studied for their potential as anticancer agents. These compounds, sharing structural similarities with this compound, exhibit a range of biological properties, including antitumor and antimicrobial activities. This research underscores the relevance of such compounds in the search for novel and safer anticancer drugs (Redda et al., 2010).
Enzymatic Resolution and Synthesis
The enzymatic resolution of racemic tetrahydroquinolin-4-ols and tetrahydro-1H-benzo[b]azepin-5-ols using Novozyme 435 lipase demonstrates a facile method for synthesizing enantiocomplimentary derivatives. This process yields compounds with good to excellent yields and enantiomeric excess values, indicating potential for further investigation in chiral chemistry applications (Zhou et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-(azepan-1-yl)-3-(benzenesulfonyl)-6-chloroquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c22-16-10-11-19-18(14-16)21(24-12-6-1-2-7-13-24)20(15-23-19)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,14-15H,1-2,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPUVTQNOIPLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

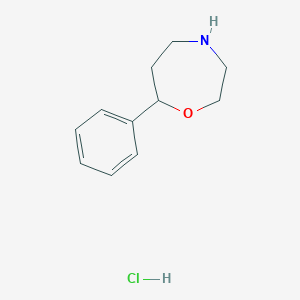

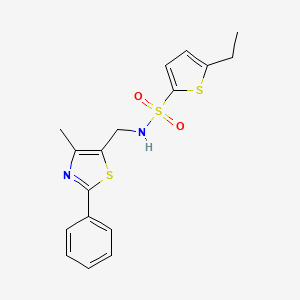
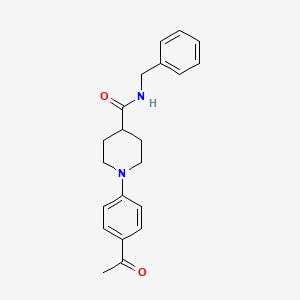
![ethyl 4-{2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2504623.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)
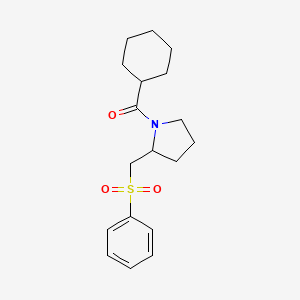
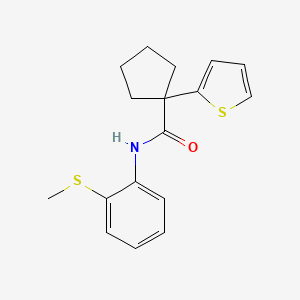
![3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-4-iodo-1H-pyrazole](/img/structure/B2504628.png)

